1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea
Description
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a structurally complex urea derivative characterized by a tert-butyl group, a dimethylaminoethyl chain, and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The tert-butyl group enhances metabolic stability and lipophilicity, while the tetrahydroquinoline scaffold may confer affinity for central nervous system (CNS) targets due to its aromatic and bicyclic nature .
Properties
IUPAC Name |
1-tert-butyl-3-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-19(2,3)21-18(24)20-13-17(22(4)5)15-9-10-16-14(12-15)8-7-11-23(16)6/h9-10,12,17H,7-8,11,13H2,1-6H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEXHLWDKQBNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butyl)-3-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with an amine derived from 1-methyl-1,2,3,4-tetrahydroquinoline. The process requires careful control of reaction conditions to achieve high yields and purity.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities:
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : The compound has shown promising results as a selective inhibitor of nNOS, which is implicated in various neurological disorders. In preclinical studies, it demonstrated a high selectivity ratio for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), indicating its potential as a therapeutic agent for conditions such as neurodegeneration and stroke .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to neuroprotection by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds in the tetrahydroquinoline series:
- Study on Selective nNOS Inhibitors :
- Antioxidant Studies :
Data Summary
| Compound Name | Activity Type | IC50 (nM) | Selectivity Ratio (nNOS/eNOS) |
|---|---|---|---|
| This compound | nNOS Inhibition | < 100 | > 1000 |
| Related Compound A | Antioxidant Activity | 150 | N/A |
| Related Compound B | nNOS Inhibition | 50 | 500 |
Comparison with Similar Compounds
Compound A : N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydrofuran-3-yl)amino)benzamide (EP 4 219 465 A2)
- Key Features: Retains the dihydroisoquinoline core but replaces the urea group with a benzamide. The hydroxypropyl and tetrahydrofuran-3-yl amino groups enhance solubility compared to the target compound’s dimethylaminoethyl chain.
- Synthesis : Similar tert-butyl deprotection steps using TFA (trifluoroacetic acid) are employed, suggesting shared synthetic challenges in handling acid-labile groups .
- LCMS Data : Molecular ion peak at m/z 326.2 (M+1), indicating a lower molecular weight than the target compound (estimated m/z ~430–450 based on structural complexity).
Compound B : 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)tetrahydronaphthalen-1-yl)urea (1443251-93-1)
- Key Features: Shares the tert-butyl and urea motifs but incorporates a triazolo-pyridine heterocycle and a chlorophenol group. These substituents likely improve kinase inhibition (e.g., JAK/STAT pathways) but reduce CNS penetration due to increased polarity .
- Molecular Weight : Estimated ~550–600 g/mol, significantly higher than the target compound, which may affect bioavailability.
Physicochemical and Pharmacokinetic Properties
Functional Group Analysis
- Tert-Butyl Group: Present in all three compounds, this group improves metabolic stability but may reduce solubility.
- Urea vs. Amide Linkages : The target compound’s urea group offers stronger hydrogen-bonding capacity than Compound A’s benzamide, favoring interactions with polar enzyme active sites.
- Heterocyclic Moieties: The tetrahydroquinoline in the target compound provides a rigid, planar structure distinct from Compound B’s triazolo-pyridine, which may confer selectivity for different kinase isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
